4,5-Dichloro-2-methylaniline

Description

The exact mass of the compound 4,5-Dichloro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dichloro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

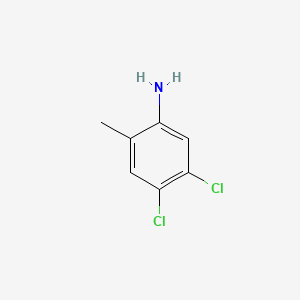

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUZJHWRUZVIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322058 | |

| Record name | 4,5-dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-08-8 | |

| Record name | 2387-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physical Properties of 4,5-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its specific substitution pattern—two chlorine atoms and a methyl group on the aniline ring—imparts distinct physicochemical properties that are of interest to researchers in medicinal chemistry and materials science. Understanding these properties is crucial for its effective use in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical and chemical characteristics of 4,5-Dichloro-2-methylaniline, outlines experimental protocols for their determination, and discusses its relevance in the broader context of drug discovery.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and unique identifiers.

Figure 1: 2D Chemical Structure of 4,5-Dichloro-2-methylaniline.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4,5-Dichloro-2-methylaniline |

| CAS Number | 2387-08-8[1][2][3] |

| Molecular Formula | C₇H₇Cl₂N[3] |

| Molecular Weight | 176.04 g/mol [3] |

| Synonyms | 2-Amino-4,5-dichlorotoluene[3] |

Core Physical Properties

The physical properties of 4,5-Dichloro-2-methylaniline are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Appearance | Yellow Solid | [1] |

| Solubility | Soluble in Acetone, Chloroform | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [3], [1] |

| Purity | ≥97% | [4] |

Note: Definitive melting and boiling points for 4,5-Dichloro-2-methylaniline are not consistently reported in publicly available literature. Experimental determination is recommended for precise values.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data, the following established protocols are recommended. These methods are designed to be self-validating and provide a high degree of accuracy.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4,5-Dichloro-2-methylaniline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup and purification.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A known mass of 4,5-Dichloro-2-methylaniline (e.g., 10 mg) is placed in a vial.

-

Titration and Observation: The solvent is added incrementally (e.g., 0.1 mL at a time) with agitation at a constant temperature.

-

Data Recording: The volume of solvent required to completely dissolve the solid is recorded. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of 4,5-Dichloro-2-methylaniline for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Absorptions below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,5-Dichloro-2-methylaniline (176.04 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately 2/3 the intensity of the M⁺ peak is expected.

-

Fragmentation: Common fragmentation pathways for anilines include loss of the amino group and cleavage of the aromatic ring.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. While a specific, comprehensive safety data sheet (SDS) for 4,5-Dichloro-2-methylaniline is not widely available, data from related chloroaniline compounds suggest that it should be handled with care.

General Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood[1][2].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[1][2].

-

Avoid inhalation of dust and contact with skin and eyes[5][6][7].

-

In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists[1].

Relevance in Drug Discovery and Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as key intermediates in the synthesis of a vast array of pharmaceuticals[6]. The presence of halogen atoms, such as chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Lipophilicity: Halogens can increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The introduction of chlorine atoms can block sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Halogen bonding can play a crucial role in the interaction of a ligand with its biological target.

Chlorinated anilines are used in the synthesis of various classes of drugs, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. While specific examples for 4,5-Dichloro-2-methylaniline are not prevalent in the literature, its structural motifs are found in numerous bioactive compounds, making it a compound of high interest for the synthesis of novel chemical entities.

Conclusion

4,5-Dichloro-2-methylaniline is a chemical intermediate with a unique substitution pattern that offers potential for the synthesis of novel compounds in the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its known physical properties, detailed experimental protocols for their accurate determination, and highlighted its relevance in drug discovery. Adherence to the outlined safety protocols is essential when handling this and related compounds. Further research into the specific applications and biological activity of derivatives of 4,5-Dichloro-2-methylaniline is warranted to fully explore its potential.

References

-

4,5-Dichloro-2-methylaniline | CAS#:2387-08-8. Chemsrc. [Link]

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. [Link]

-

3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem. [Link]

-

CID 158195936 | C14H16Cl2N2 - PubChem. [Link]

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P

-

4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

4-Chloro-2-methylaniline hydrochloride - NIST WebBook. [Link]

-

Solved analyze the IR spectrum. Explain whether this is the | Chegg.com. [Link]

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. [Link]

Sources

- 1. 4,5-Dichloro-2-methylaniline | CAS#:2387-08-8 | Chemsrc [chemsrc.com]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2387-08-8|4,5-Dichloro-2-methylaniline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]

4,5-Dichloro-2-methylaniline chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Synthetic Building Block

4,5-Dichloro-2-methylaniline, also known by its synonym 2-amino-4,5-dichlorotoluene, is a polysubstituted aromatic amine with the chemical formula C₇H₇Cl₂N.[1] With a molecular weight of 176.04 g/mol , this compound serves as a critical intermediate in various fields of chemical synthesis, including the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility stems from the specific arrangement of its functional groups—an activating amino group, a weakly activating methyl group, and two deactivating chloro groups—which imparts a unique reactivity profile. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonding, its spectroscopic signature, and its behavior in chemical reactions, offering a foundational understanding for professionals leveraging this molecule in complex synthetic endeavors.

Part 1: Molecular Architecture and Electronic Landscape

The structural foundation of 4,5-dichloro-2-methylaniline is a benzene ring with substituents at positions 1, 2, 4, and 5. This specific arrangement dictates the molecule's steric and electronic properties, which are fundamental to its reactivity.

-

Position 1 (Amino Group, -NH₂): The primary amine is a potent activating group. Through the +M (mesomeric) effect, its lone pair of electrons delocalizes into the aromatic π-system, significantly increasing the electron density at the ortho and para positions.

-

Position 2 (Methyl Group, -CH₃): The methyl group is a weak activating group, primarily through a +I (inductive) effect, where it donates electron density through the sigma bond framework. Hyperconjugation also contributes to its activating nature.

-

Positions 4 & 5 (Chloro Groups, -Cl): The two chlorine atoms are deactivating groups. They exhibit a strong electron-withdrawing -I (inductive) effect due to their high electronegativity, which overrides their weaker, electron-donating +M (mesomeric) effect. This dual nature makes them ortho-, para-directing, despite reducing the overall reactivity of the ring.

The interplay of these electronic effects creates a nuanced reactivity map on the aromatic ring. The strong activation by the amino group is tempered by the powerful deactivating influence of the two adjacent chlorine atoms, while the methyl group provides both steric hindrance and a modest electronic contribution.

Visualizing the Structure

The precise spatial relationship of these functional groups is best understood through a structural diagram.

Caption: 2D structure of 4,5-Dichloro-2-methylaniline.

Part 2: Spectroscopic Signature for Structural Verification

Accurate identification and purity assessment of 4,5-dichloro-2-methylaniline rely on a combination of spectroscopic techniques. The unique electronic environment of each atom gives rise to a characteristic spectral fingerprint.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (~6.5-7.5 ppm).Amino Protons: A broad singlet (~3.5-4.5 ppm).Methyl Protons: A singlet (~2.0-2.3 ppm). | The two remaining aromatic protons (at C3 and C6) are in distinct environments and do not have adjacent protons to couple with, resulting in singlets. The amine protons are exchangeable, leading to a broad signal. The methyl protons are equivalent. |

| ¹³C NMR | Six distinct signals for the aromatic carbons and one for the methyl carbon. Chemical shifts are influenced by the attached substituents. | The carbon attached to the amino group will be shielded, while those attached to the chlorine atoms will be deshielded. |

| IR Spectroscopy | N-H Stretch: A doublet of peaks around 3300-3500 cm⁻¹.C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region. | These absorption bands are characteristic of the primary amine, aromatic ring, methyl group, and carbon-halogen bonds present in the molecule.[4][5] |

| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 175, 177, and 179.Isotopic Pattern: The relative intensity of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1. | The molecular weight is ~176. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a highly characteristic isotopic pattern, which is a definitive indicator for the presence of two chlorine atoms in the molecule.[6][7] |

Part 3: Reactivity, Synthesis, and Experimental Considerations

The synthetic utility of 4,5-dichloro-2-methylaniline is rooted in its predictable reactivity, primarily involving the amino group and the aromatic ring.

Key Reactions and Reactivity

-

Electrophilic Aromatic Substitution: The most powerful activating group, the -NH₂, directs incoming electrophiles to its ortho (C6) and para (C4) positions. However, the para position is blocked by a chlorine atom. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, reactions on the ring require careful consideration of conditions, and substitution may be challenging compared to less substituted anilines.

-

Diazotization: A cornerstone reaction of primary aromatic amines. The -NH₂ group can be readily converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X, -H) in Sandmeyer-type reactions, making it a gateway to numerous other derivatives.

-

N-Alkylation/N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, allowing for reactions with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively. This is a common strategy to modify the properties of the molecule or to introduce protecting groups.

Conceptual Synthesis Workflow

A common synthetic route to substituted anilines is the reduction of the corresponding nitro compound. This approach offers high yields and regiochemical control.

Caption: General workflow for the synthesis of 4,5-dichloro-2-methylaniline.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, which are present in smaller amounts, will remain in the solution upon cooling while the desired compound crystallizes out in a pure form. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, water, hexane, or mixtures thereof) to find a suitable system where 4,5-dichloro-2-methylaniline has the desired solubility profile.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated, maximizing the yield upon cooling.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. The charcoal adsorbs colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven, to remove any remaining solvent. The final product's purity should be confirmed by melting point analysis and spectroscopic methods.

Part 4: Safety and Handling

As with any chemical intermediate, proper handling of 4,5-dichloro-2-methylaniline is paramount for laboratory safety.

-

Hazards: The compound is generally classified as harmful if swallowed and may cause skin and serious eye irritation.[8] Some related chloroaniline compounds are suspected of causing cancer, and thorough toxicological properties for this specific isomer may not be fully investigated.[9][10]

-

Precautions:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Conclusion

4,5-Dichloro-2-methylaniline is a molecule whose value lies in the precise configuration of its substituents. The dynamic between the activating amino/methyl groups and the deactivating chloro groups creates a unique platform for synthetic chemistry. A thorough understanding of its structure, bonding, and resultant spectroscopic properties is essential for researchers who aim to utilize it effectively as a building block for novel pharmaceuticals, advanced materials, and other high-value chemical products. Its careful handling and strategic application in synthesis will continue to make it a relevant component in the toolkit of the modern organic chemist.

References

-

4,5-Dichloro-2-(methylamino)aniline | C7H8Cl2N2 | CID 3016361. PubChem. [Link]

-

Safety data sheet - 5-Chloro-2-methylaniline. CPAchem. [Link]

-

4,5-Dichloro-2-methylaniline | CAS#:2387-08-8. Chemsrc. [Link]

-

4-Chloro-2-methylaniline hydrochloride. NIST WebBook. [Link]

-

4,5-DICHLORO-2-(METHYLAMINO)ANILINE. FDA Global Substance Registration System (GSRS). [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

-

2,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800935. PubChem. [Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

-

Synthesis of 4,5-dichloro-2-cyano-imidazole. PrepChem.com. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). International Union of Crystallography. [Link]

-

4 Chloro 2 methylaniline. mzCloud. [Link]

-

4,5-dichloro-2-methylaniline (C7H7Cl2N). PubChemLite. [Link]

-

Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Beilstein Journals. [Link]

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260. PubChem. [Link]

-

4,5-Dichloro-2-nitroaniline. NIST WebBook. [Link]

-

3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154. PubChem. [Link]

-

analyze the IR spectrum. Explain whether this is the... Chegg.com. [Link]

-

(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

-

Supporting Information for Table of Contents. Amazon S3. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. Solved analyze the IR spectrum. Explain whether this is the | Chegg.com [chegg.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)pyrimidine-5-carbaldehyde and its Analogs: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-((4-methoxybenzyl)amino)pyrimidine-5-carbaldehyde and related aminopyrimidine-5-carbaldehyde derivatives. It is important to note that the specific CAS number 2387-08-8 provided in the query does not correspond to this class of compounds in publicly available chemical databases. The provided information primarily aligns with N,N'-dicyclohexylurea (CAS 2387-23-7). Therefore, this guide will focus on the scientific attributes of the named chemical structure and its broader family, which are of significant interest in medicinal chemistry and drug development.

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in various biological interactions. The introduction of an amino group and a carbaldehyde function at the 2- and 5-positions, respectively, creates a versatile platform for the synthesis of diverse chemical libraries with a wide range of therapeutic applications.

Physicochemical Properties of Aminopyrimidine-5-carbaldehyde Derivatives

The physicochemical properties of 2-((4-methoxybenzyl)amino)pyrimidine-5-carbaldehyde can be inferred from the general characteristics of related pyrimidine derivatives. These properties are crucial for their behavior in biological systems and their formulation as potential drug candidates.

| Property | General Value/Range | Significance in Drug Discovery |

| Molecular Weight | 200 - 500 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1 - 4 | Influences membrane permeability and solubility. |

| Hydrogen Bond Donors/Acceptors | Donors: 1-2, Acceptors: 3-5 | Dictates interaction with biological targets and solubility. |

| Polar Surface Area | 50 - 100 Ų | Affects cell penetration and transport properties. |

| pKa | Basic (amino group), Neutral (pyrimidine ring) | Influences ionization state at physiological pH, affecting solubility and target binding. |

Synthesis of 2-((4-Methoxybenzyl)amino)pyrimidine-5-carbaldehyde Derivatives

The synthesis of 2-amino-pyrimidine-5-carbaldehyde derivatives can be achieved through multi-component reactions, which offer efficiency and diversity in generating molecular libraries. A common and effective approach is a three-component reaction involving an amidine, a malononitrile derivative, and an aldehyde.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

Experimental Protocol: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

This protocol serves as a representative example for the synthesis of the core pyrimidine structure.

-

Reactant Preparation: In a suitable reaction vessel, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and benzamidine hydrochloride (2 mmol).

-

Solvent and Catalyst Addition: Add water (10 mL) and sodium acetate (2.2 mmol).

-

Reaction: Heat the mixture at reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery

The aminopyrimidine-5-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Kinase Inhibition

A significant application of this chemical class is in the development of kinase inhibitors for cancer therapy. The pyrimidine core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of various kinases.

-

EGFR/ErbB-2 Inhibition: 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual inhibitors of ErbB-2 and EGFR kinases. These kinases are overexpressed in several human tumors, making them important therapeutic targets.

Caption: Mechanism of action for aminopyrimidine-based kinase inhibitors.

Antimicrobial and Antiviral Agents

The pyrimidine ring is a fundamental component of nucleosides, making its derivatives prime candidates for the development of antimicrobial and antiviral drugs. They can act as antimetabolites, interfering with nucleic acid synthesis in pathogens.

Other Therapeutic Areas

The versatility of the pyrimidine scaffold has led to its exploration in a multitude of other therapeutic areas, including:

-

Anti-inflammatory agents

-

Antihypertensive drugs

-

Central nervous system disorders

-

Antioxidants

Safety and Handling

While specific toxicity data for 2-((4-methoxybenzyl)amino)pyrimidine-5-carbaldehyde is not available, general laboratory safety precautions should be observed when handling pyrimidine derivatives.

| Hazard | Recommended Precaution |

| Inhalation | Work in a well-ventilated area or use a fume hood. |

| Skin Contact | Wear appropriate protective gloves and clothing. |

| Eye Contact | Wear safety glasses with side shields. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

Conclusion

The 2-((4-methoxybenzyl)amino)pyrimidine-5-carbaldehyde scaffold and its analogs represent a highly valuable class of compounds for drug discovery and development. Their versatile synthesis, favorable physicochemical properties, and diverse biological activities, particularly as kinase inhibitors, underscore their potential in addressing a range of therapeutic needs. Further research into the structure-activity relationships of this compound class will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- Material Safety Data Sheet - N,n'-dicyclohexylurea, 98% - Cole-Parmer.

Introduction: The Critical Role of Unambiguous Nomenclature in Scientific Discovery

In the intricate landscape of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through a universally accepted naming convention is the foundation upon which reproducible science is built. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide offers an in-depth exploration of the IUPAC nomenclature for 4,5-Dichloro-2-methylaniline and its related isomers, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] For professionals in drug discovery, a thorough understanding of IUPAC nomenclature is not merely an academic exercise; it is a critical tool for navigating patent literature, ensuring the accurate sourcing of reagents, and collaborating effectively with a global network of scientists.

Core Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of substituted anilines, such as 4,5-Dichloro-2-methylaniline, is governed by a hierarchical set of rules that prioritize the principal functional group and ensure the lowest possible locants for all substituents.[3] Aniline, a benzene ring bearing an amino (-NH₂) group, is a common parent structure in IUPAC nomenclature.[4]

Pillar 1: Identification of the Principal Functional Group and Parent Structure

The first step in naming a substituted benzene derivative is to identify the principal functional group, which will determine the parent name of the compound.[5] The IUPAC has established a priority order for common functional groups.[6][7] In the case of 4,5-Dichloro-2-methylaniline, the amino group (-NH₂) has a higher priority than alkyl (-CH₃) and halo (-Cl) substituents.[7][8] Therefore, the parent structure is aniline.[4]

Pillar 2: Numbering the Benzene Ring

Once the parent structure is identified, the carbon atoms of the benzene ring are numbered to assign locants to the substituents. The carbon atom bearing the principal functional group is designated as carbon 1 (C1).[9][10] The remaining carbons are then numbered sequentially around the ring to give the substituents the lowest possible set of locants.[4][11]

Pillar 3: Alphabetical Listing of Substituents

All substituents are listed in alphabetical order, preceded by their respective locants.[11] Multiplicative prefixes such as "di-", "tri-", etc., are used if the same substituent appears more than once, but these prefixes are ignored for the purpose of alphabetization.[11]

Systematic Naming of 4,5-Dichloro-2-methylaniline: A Step-by-Step Breakdown

Let's apply these principles to derive the IUPAC name for the target compound:

-

Identify the Parent Structure: The molecule contains an amino group, a methyl group, and two chlorine atoms attached to a benzene ring. The amino group has the highest priority, making the parent structure aniline .[7][12]

-

Number the Ring: The carbon atom attached to the amino group is assigned the number 1. We then number the ring to give the other substituents the lowest possible locants. There are two possible numbering schemes:

-

Clockwise: This would place the methyl group at position 6 and the chloro groups at positions 4 and 5. The locants would be 4, 5, and 6.

-

Counter-clockwise: This places the methyl group at position 2 and the chloro groups at positions 4 and 5. The locants would be 2, 4, and 5. Comparing the two sets of locants (2,4,5 vs. 4,5,6), the set 2,4,5 is lower at the first point of difference. Therefore, the correct numbering is counter-clockwise.

-

-

Identify and Name the Substituents:

-

At position 2: a methyl group (-CH₃)

-

At position 4: a chloro group (-Cl)

-

At position 5: a chloro group (-Cl) Since there are two chlorine atoms, we use the prefix "di-". The substituents are 2-methyl and 4,5-dichloro .

-

-

Assemble the Full IUPAC Name: The substituents are listed alphabetically ("chloro" before "methyl") followed by the parent name.

Therefore, the correct IUPAC name is 4,5-Dichloro-2-methylaniline .[13][14][15]

Visualizing the IUPAC Naming Workflow

The logical process of applying IUPAC rules for substituted anilines can be visualized as follows:

Caption: A flowchart illustrating the systematic application of IUPAC rules for naming substituted anilines.

A Comparative Analysis of Related Dichloro-2-methylaniline Isomers

To further solidify the understanding of these nomenclature rules, it is instructive to compare 4,5-Dichloro-2-methylaniline with its isomers. The subtle shifts in substituent positions lead to distinct IUPAC names, highlighting the precision of the system.

| Structure | IUPAC Name | CAS Number | Key Differentiating Feature |

| 4,5-Dichloro-2-methylaniline | 2387-08-8[13][14][15] | Chloro groups are adjacent (vicinal) and meta/para to the amino group. | |

| 2,4-Dichloro-6-methylaniline | 30273-00-8[16] | Chloro groups are ortho and para to the amino group. | |

| 2,6-Dichloro-3-methylaniline | 64063-37-2[17] | Both ortho positions relative to the amino group are chlorinated. | |

| 3,5-Dichloro-4-methylaniline | 54730-35-7[18] | Both meta positions relative to the amino group are chlorinated. | |

| 3,4-Dichloro-2-methylaniline | Not readily available | Chloro groups are adjacent (vicinal) and meta/para to the amino group, with the methyl group ortho. |

Experimental Protocol: Synthesis and Verification of 4,5-Dichloro-2-methylaniline

A robust understanding of a compound's nomenclature is intrinsically linked to its synthesis and analytical verification. The following protocol outlines a plausible synthetic route and a self-validating system for confirming the identity and purity of the target compound.

Synthesis of 4,5-Dichloro-2-methylaniline via Reduction of 4,5-Dichloro-2-nitrotoluene

This synthetic approach is based on the well-established reduction of a nitro group to an amine. The choice of starting material, 4,5-dichloro-2-nitrotoluene, directly dictates the substitution pattern of the final product.

Step 1: Reaction Setup and Reagents

-

Rationale: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of the amine product. A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is standard for this type of reaction to ensure homogenous mixing and prevent solvent loss at elevated temperatures.

Step 2: Reduction of the Nitro Group

-

Procedure: In a 250 mL round-bottom flask, dissolve 10 g of 4,5-dichloro-2-nitrotoluene in 100 mL of ethanol. Add 25 g of stannous chloride dihydrate (SnCl₂·2H₂O) followed by the slow addition of 50 mL of concentrated hydrochloric acid.

-

Causality: Stannous chloride in the presence of concentrated hydrochloric acid is a classic and effective reducing agent for converting aromatic nitro compounds to anilines. The acidic medium is crucial for the reaction mechanism.

Step 3: Reaction Monitoring and Work-up

-

Procedure: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and slowly add a 40% aqueous sodium hydroxide solution until the solution is strongly basic (pH > 10).

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The addition of a strong base is essential to neutralize the hydrochloric acid and precipitate the tin salts, while also ensuring the aniline product is in its free base form.

Step 4: Isolation and Purification

-

Procedure: Extract the aqueous mixture with three 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. Purify the crude 4,5-Dichloro-2-methylaniline by column chromatography or recrystallization.

-

Causality: Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the aniline product. Washing with brine removes residual water, and drying over sodium sulfate ensures the complete removal of water before solvent evaporation. Purification is necessary to remove any unreacted starting material or byproducts.

Structural Verification: A Self-Validating Analytical Workflow

The identity and purity of the synthesized 4,5-Dichloro-2-methylaniline must be unequivocally confirmed using a combination of spectroscopic techniques.[19][20]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the protons. The aromatic region should show two singlets, corresponding to the two non-equivalent aromatic protons. The methyl group will appear as a singlet, and the amine protons will also be a singlet (which may be broad).

-

¹³C NMR: The carbon NMR spectrum will show the number of non-equivalent carbon atoms. For 4,5-Dichloro-2-methylaniline, seven distinct signals are expected (six for the benzene ring and one for the methyl group).

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4,5-Dichloro-2-methylaniline (C₇H₇Cl₂N), which is approximately 176.04 g/mol .[14][21] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups.

-

Expected Result: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-Cl stretching in the fingerprint region.

This multi-faceted analytical approach provides a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the structural assignment of the synthesized compound.

Conclusion: Nomenclature as a Cornerstone of Chemical and Pharmaceutical Sciences

A deep and practical understanding of IUPAC nomenclature is indispensable for scientists and researchers in the field of drug discovery and development. The ability to correctly name and identify chemical structures like 4,5-Dichloro-2-methylaniline and its isomers is fundamental to ensuring the accuracy, reproducibility, and safety of scientific research. This guide has provided a comprehensive overview of the principles of IUPAC nomenclature, a step-by-step guide to naming the target compound, a comparative analysis of its isomers, and a practical framework for its synthesis and verification. By mastering these principles, researchers can communicate their findings with clarity and precision, fostering collaboration and accelerating the pace of innovation.

References

-

Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-methylaniline. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

-

Osbourn, J. (2021, June 15). 15.2.3 – Naming Di and Tri Substituted Benzene Rings [Video]. YouTube. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4,5-Dichloro-2-methylaniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of machine learning in drug discovery and development. Retrieved from [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

Studocu. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]

-

MDPI. (n.d.). Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). *Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.umich.edu [news.umich.edu]

- 3. iupac.org [iupac.org]

- 4. byjus.com [byjus.com]

- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. One moment, please... [chem.uiuc.edu]

- 12. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 13. 2387-08-8|4,5-Dichloro-2-methylaniline|BLD Pharm [bldpharm.com]

- 14. chemscene.com [chemscene.com]

- 15. 4,5-Dichloro-2-methylaniline | CAS#:2387-08-8 | Chemsrc [chemsrc.com]

- 16. 2,4-Dichloro-6-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Nomenclature of 4,5-Dichloro-2-methylaniline: A Technical Guide for Researchers

An In-depth Guide to the Synonyms, Identifiers, and Structural Isomers of a Key Chemical Intermediate

In the precise world of chemical research and development, unambiguous communication is paramount. The accurate identification of a chemical entity underpins reproducible science, intellectual property, and regulatory compliance. This guide provides a comprehensive overview of the nomenclature associated with 4,5-Dichloro-2-methylaniline, a substituted aniline that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's various synonyms and the clear differentiation from its structural isomers are critical for navigating the chemical literature and ensuring clarity in experimental design.

Core Chemical Identity

At its heart, the compound is a molecule of aniline with two chlorine atoms and one methyl group attached to the benzene ring. The specific arrangement of these substituents—chlorines at positions 4 and 5, and a methyl group at position 2 relative to the amino group—defines its unique chemical properties and reactivity.

The primary and most universally accepted identifier is its IUPAC (International Union of Pure and Applied Chemistry) name, which provides a systematic and unambiguous description of the molecular structure.

Preferred IUPAC Name: 4,5-Dichloro-2-methylaniline

This systematic name is constructed based on a set of internationally agreed-upon rules, ensuring that any chemist globally can draw the correct structure from the name. The parent molecule is aniline, and the substituents are listed alphabetically (dichloro, methyl) with their locants (positions on the ring) clearly indicated.

Key Identifiers for Database and Literature Searching

To facilitate accurate and comprehensive searches across chemical databases, patents, and the scientific literature, it is essential to use a combination of names and numerical identifiers. The most critical of these is the Chemical Abstracts Service (CAS) Registry Number, a unique numerical identifier assigned to every chemical substance.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 2387-08-8 | Chemical Abstracts Service |

| PubChem Compound ID (CID) | 343796 | PubChem |

| Molecular Formula | C₇H₇Cl₂N | N/A |

| InChI Key | QFUZJHWRUZVIOF-UHFFFAOYSA-N | IUPAC |

Common Synonyms in Chemical Literature

While the IUPAC name is the formal standard, several other names for 4,5-Dichloro-2-methylaniline appear frequently in publications, patents, and commercial supplier catalogs. Understanding these synonyms is crucial for a comprehensive literature review.

-

2-Amino-4,5-dichlorotoluene : This is arguably the most common synonym. In this construction, toluene (a benzene ring with a methyl group) is treated as the parent molecule. The amino group is then at position 2, and the chloro groups are at positions 4 and 5. This nomenclature is equally valid and widely recognized.

-

4,5-Dichloro-o-toluidine : This semi-systematic name uses the common name "toluidine" for methylaniline. The "o-" (ortho-) specifies that the methyl group is at position 2 relative to the amino group. The chlorine substituents are then numbered accordingly. While prevalent, especially in historical literature, the use of ortho/meta/para is discouraged in modern IUPAC nomenclature in favor of numerical locants for polysubstituted rings to avoid ambiguity.

The relationship between these primary names and identifiers is visualized below.

Caption: Relationship between the IUPAC name, CAS number, and common synonyms for 4,5-Dichloro-2-methylaniline.

Physicochemical Properties

A summary of key computed physicochemical properties is provided below, which can be valuable for experimental planning, such as selecting appropriate solvent systems or analytical methods.

| Property | Value | Source |

| Molecular Weight | 176.04 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Topological Polar Surface Area | 26.0 Ų | PubChem |

The Critical Importance of Isomer Differentiation

A significant source of potential confusion in the literature and in procurement arises from the existence of numerous structural isomers of dichloromethylaniline. These isomers share the same molecular formula (C₇H₇Cl₂N) but differ in the substitution pattern on the aromatic ring. This structural difference leads to distinct physical properties, chemical reactivity, and biological activity.

It is imperative for researchers to use the specific CAS number to distinguish 4,5-Dichloro-2-methylaniline from its isomers. Some common isomers that may be encountered include:

-

3,4-Dichloro-2-methylaniline (CAS: 50597-53-0)

-

3,5-Dichloro-2-methylaniline (CAS: 6991-10-2)

-

2,4-Dichloro-5-methylaniline (CAS: 10279-63-7)

-

2,5-Dichloro-4-methylaniline (CAS: 6358-63-0)

The subtle differences in nomenclature can be easily overlooked, leading to the procurement of the wrong starting material or misinterpretation of data. For instance, confusing 4,5-dichloro-2-methylaniline with its isomer 2,5-dichloro-4-methylaniline could lead to entirely different products in a synthetic pathway.

Experimental Workflow for Isomer Verification

When a new batch of what is putatively 4,5-Dichloro-2-methylaniline is received, or when its identity in a reaction mixture needs to be confirmed, a standard analytical workflow should be employed.

A Comprehensive Spectroscopic Guide to 4,5-Dichloro-2-methylaniline: Interpretation of NMR, IR, and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylaniline is an important chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of this molecule. This guide provides an in-depth analysis of the expected NMR, IR, and MS data for 4,5-dichloro-2-methylaniline, grounded in the fundamental principles of these analytical techniques. By synthesizing theoretical knowledge with practical insights, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.[1] For 4,5-dichloro-2-methylaniline, we can predict the chemical shifts and coupling patterns of the aromatic protons, the amine protons, and the methyl protons.

The aromatic region of the ¹H NMR spectrum is influenced by the electronic effects of the substituents on the benzene ring.[2] The amino group (-NH₂) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the chlorine atoms are electron-withdrawing through induction but electron-donating through resonance, leading to a more complex effect on the chemical shifts of the aromatic protons.[3] The methyl group is a weakly electron-donating group.

Expected ¹H NMR Data for 4,5-Dichloro-2-methylaniline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (position 3) | 6.8 - 7.0 | Singlet | N/A |

| Ar-H (position 6) | 7.1 - 7.3 | Singlet | N/A |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

| -CH₃ | 2.1 - 2.3 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[4] The chemical shifts of the carbon atoms in 4,5-dichloro-2-methylaniline are influenced by the electronegativity of the attached atoms and the overall electronic environment.

The carbon atoms attached to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a lower field (higher ppm values). The methyl carbon will appear at a higher field (lower ppm value). The chemical shifts of the aromatic carbons can be estimated based on the additive effects of the substituents.[5][6]

Expected ¹³C NMR Data for 4,5-Dichloro-2-methylaniline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145 - 148 |

| C-2 (-CH₃) | 118 - 122 |

| C-3 | 130 - 133 |

| C-4 (-Cl) | 125 - 128 |

| C-5 (-Cl) | 128 - 131 |

| C-6 | 115 - 118 |

| -CH₃ | 17 - 20 |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of 4,5-dichloro-2-methylaniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methyl group, the C=C bonds of the aromatic ring, and the C-Cl bonds.[8][9]

Expected IR Absorption Bands for 4,5-Dichloro-2-methylaniline

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C | Aromatic Ring Stretch | 1500 - 1600 | Medium to Strong |

| N-H | Bend | 1580 - 1650 | Medium |

| C-N | Stretch | 1250 - 1335 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[10][11] In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.[12]

For 4,5-dichloro-2-methylaniline, the molecular ion peak (M⁺) is expected to be observed, along with an M+2 peak of approximately two-thirds the intensity of the M+ peak, which is characteristic of a molecule containing two chlorine atoms.[13] The fragmentation pattern will likely involve the loss of a methyl group, a chlorine atom, and other small molecules.[14][15]

Expected Mass Spectrometry Data for 4,5-Dichloro-2-methylaniline

| m/z | Ion | Notes |

| 175/177/179 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 160/162 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 140/142 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 105 | [M - 2Cl]⁺ | Loss of two chlorine radicals. |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation [16][17][18]

-

Weigh approximately 5-10 mg of 4,5-dichloro-2-methylaniline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner in the depth gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton decoupling, number of scans).

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method) [21][22]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of solid 4,5-dichloro-2-methylaniline onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation [14]

-

Prepare a dilute solution of 4,5-dichloro-2-methylaniline (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

The sample will be vaporized in the heated injection port and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Flow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of 4,5-dichloro-2-methylaniline using spectroscopic methods.

Relationship between Molecular Structure and Spectroscopic Data

Caption: Correlation of structural features of 4,5-dichloro-2-methylaniline with expected spectroscopic signals.

References

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Electron Ionization. (2022). Chemistry LibreTexts. [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018). ResearchGate. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. (n.d.). PREMIER Biosoft. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (2013). Wiley. [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (2024). National Institutes of Health. [Link]

-

Imaging mass spectrometry: principle and application. (2013). National Institutes of Health. [Link]

-

Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (2015). Wiley Analytical Science. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

-

m-Chloroaniline. (n.d.). NIST WebBook. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Nebraska-Lincoln. [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]

-

Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. (2017). U.S. Environmental Protection Agency. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2002). Spectroscopy Europe. [Link]

-

Mass Spectrometry Principle and its Applications. (2022). Longdom Publishing. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2020). ChemRxiv. [Link]

-

Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022). Microbe Notes. [Link]

-

Fundamentals of Nuclear Magnetic Resonance Spectroscopy. (n.d.). AbeBooks. [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Hong Kong University of Science and Technology. [Link]

-

FTIR Sample Handling Buyer's Guide. (2021). Labcompare. [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]

-

Mass Spectrometry Explained: Principle, Steps & Uses. (2024). Microbe Notes. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Royal Society of Chemistry. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

-

Basics of NMR Spectroscopy. (2016). UConn Health. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between the three isomers of dichlorobenzene? (2023). Pearson. [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Institutes of Health. [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). YouTube. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). St. Charles Community College. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. (2013). Wiley-VCH. [Link]

-

NMR Spectroscopy : Basic Principles, Concepts and Applications in Chemistry by Harald Günther (2013, Trade Paperback). (n.d.). eBay. [Link]

Sources

- 1. wiley.com [wiley.com]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. microbenotes.com [microbenotes.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. longdom.org [longdom.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 19. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 20. health.uconn.edu [health.uconn.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. labcompare.com [labcompare.com]

- 23. epa.gov [epa.gov]

- 24. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 26. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Solubility of 4,5-Dichloro-2-methylaniline in Organic Solvents for Researchers and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylaniline is a substituted aniline derivative with the chemical formula C₇H₇Cl₂N. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, renders it a compound of significant interest in various chemical syntheses. In the realms of pharmaceutical research and drug development, understanding the solubility of such an intermediate is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, simplifies purification processes, and is a critical factor in formulation development. This guide provides a comprehensive overview of the solubility of 4,5-dichloro-2-methylaniline in organic solvents, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of 4,5-Dichloro-2-methylaniline

A foundational understanding of the physicochemical properties of 4,5-dichloro-2-methylaniline is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 2387-08-8 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Yellow Solid | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |

Principles of Solubility for Aromatic Amines

The solubility of an organic compound is governed by the principle of "like dissolves like." This adage is rooted in the nature and strength of intermolecular forces between the solute and the solvent molecules. For 4,5-dichloro-2-methylaniline, several structural features influence its solubility in different organic solvents:

-

Polarity: The presence of the amino (-NH₂) group introduces polarity and the capacity for hydrogen bonding. However, the bulky, nonpolar aromatic ring and the two chlorine substituents contribute to its lipophilic character.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be good solvents.

-

Dipole-Dipole Interactions: The chlorine atoms create a dipole moment in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., ketones, esters).

-

Van der Waals Forces: The aromatic ring allows for London dispersion forces, which will be the primary mode of interaction with nonpolar solvents (e.g., hydrocarbons).

Generally, aromatic amines like 4,5-dichloro-2-methylaniline are soluble in many organic solvents but exhibit limited solubility in water.

Solubility of 4,5-Dichloro-2-methylaniline in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (g/L) |

| Acetone | Polar Aprotic | Soluble[3] | Data not available |

| Chloroform | Polar Aprotic | Soluble[3] | Data not available |

| Methanol | Polar Protic | Expected to be soluble | Data not available |

| Ethanol | Polar Protic | Expected to be soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Expected to be soluble | Data not available |

| Toluene | Nonpolar | Expected to have some solubility | Data not available |

| Hexane | Nonpolar | Expected to have low solubility | Data not available |

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 4,5-dichloro-2-methylaniline in an organic solvent of interest. This protocol is based on the equilibrium solubility method, a reliable and widely used technique.

Materials and Equipment

-

4,5-Dichloro-2-methylaniline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4,5-dichloro-2-methylaniline.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 4,5-dichloro-2-methylaniline that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Prepare a series of standard solutions of 4,5-dichloro-2-methylaniline of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of 4,5-dichloro-2-methylaniline in the diluted sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Safety and Handling

4,5-Dichloro-2-methylaniline is a chemical that should be handled with care. Based on the available safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and oxidizing agents.[1][2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1]

Practical Implications in Research and Drug Development

A thorough understanding of the solubility of 4,5-dichloro-2-methylaniline is critical for its effective use in a research and development setting.

-

Reaction Solvent Selection: The choice of a suitable solvent is often the first step in designing a chemical synthesis. A solvent in which the reactants have good solubility can lead to higher reaction rates and yields.

-